Cas no 117240-47-8 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)
![Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure](https://ja.kuujia.com/scimg/cas/117240-47-8x500.png)
117240-47-8 structure
商品名:Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2-hydroxy-4-methoxy-6-methyl-,3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melleolide H
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- (3-ormyl-2a,7-dihydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl) 2-hydroxy-4-methoxy-6-methylbenzoate
- CHEBI:175488
- Armillarigin
- DTXSID101099168
- 117240-47-8
-
- インチ: 1S/C24H30O7/c1-12-6-15(30-5)8-16(26)18(12)21(28)31-17-10-23(4)19-13(9-22(2,3)20(19)27)7-14(11-25)24(17,23)29/h6-8,11,13,17,19-20,26-27,29H,9-10H2,1-5H3/t13-,17-,19-,20-,23-,24+/m1/s1
- InChIKey: NQAHWJIWYRYXFP-OCQSXXIKSA-N
- ほほえんだ: C(O[C@H]1[C@@]2(O)C(C=O)=C[C@@]3([H])[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(OC)C=C1O
計算された属性
- せいみつぶんしりょう: 430.19915329g/mol
- どういたいしつりょう: 430.19915329g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 791
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 113Ų
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
117240-47-8 (Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, (2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,7-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester) 関連製品
- 181-19-1(1-Azaspiro(5.6)dodecane)
- 130841-08-6(6-(4-Chlorophenyl)pyrimidin-4-ol)
- 25700-12-3(3-(1H-pyrazol-1-yl)pyridine)
- 1876901-71-1(2,2-Difluoro-1-(oxan-3-yl)propan-1-amine)
- 1246551-25-6(tert-butyl 3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate)
- 52415-02-8(2-Bromo-1,4-dimethyl-3-nitrobenzene)
- 2703773-44-6(1-(3-Amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione)
- 1177358-97-2(5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine)
- 2309473-94-5(2-{[6-(4-Bromophenyl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)
- 101507-01-1(2-(Dimethylamino)ethyl(3-phenylpropyl)amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
